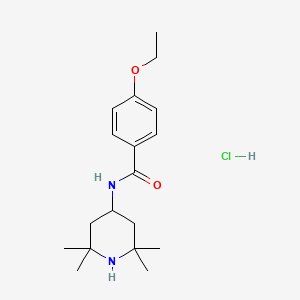
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride
Vue d'ensemble
Description
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride, also known as AEM-28, is a chemical compound that has been studied extensively for its potential application in scientific research.
Applications De Recherche Scientifique
Synthesis and Anti-Acetylcholinesterase Activity
Research into derivatives of piperidine, closely related to 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride, has shown significant anti-acetylcholinesterase (anti-AChE) activity. Specifically, certain piperidine derivatives were synthesized and evaluated, finding that substitution at the benzamide with a bulky group substantially increased activity. One compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, suggesting potential as an antidementia agent due to its marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Preparation and Characterization of Crystalline Forms
Another study focused on the preparation and characterization of two polymorphs of a compound structurally similar to 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. Through X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy, distinct physical and chemical properties were identified for these forms, contributing to the understanding of the material characteristics of such compounds (Yanagi et al., 2000).
Sigma Receptor Scintigraphy
Research into sigma receptors, which are overexpressed in breast cancer cells, utilized a derivative of 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride for imaging. This study demonstrated the potential of using specific benzamides for visualizing primary breast tumors in humans in vivo, indicating a valuable approach for cancer diagnosis and treatment monitoring (Caveliers et al., 2002).
Synthesis and Evaluation as an Acetylcholinesterase Inhibitor
A study on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a compound related to 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride, highlighted its high affinity as a reversible inhibitor of acetylcholinesterase. Despite good blood-brain barrier permeability, its uniform brain distribution suggested limitations for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).
Prokinetic Agents Development
Cinitapride and related benzamide derivatives, sharing a core structure with 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride, were synthesized and evaluated for their potential as prokinetic agents. This research aimed to improve gastrointestinal motility, showing significant advancements in the development of treatments for disorders like gastroparesis (Srinivasulu et al., 2005).
Propriétés
IUPAC Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-6-22-15-9-7-13(8-10-15)16(21)19-14-11-17(2,3)20-18(4,5)12-14;/h7-10,14,20H,6,11-12H2,1-5H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIARMQZTRVOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)


![N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)

![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)


![2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4059559.png)

![2-[(4-chlorophenyl)imino]-5-(4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4059576.png)

![[4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B4059593.png)